1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazole. Benzimidazole is known for its broad range of biological activities, while oxadiazole is recognized for its applications in medicinal chemistry. The fusion of these two moieties in a single molecule offers potential for diverse pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Oxadiazole Moiety: The oxadiazole ring is often synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Coupling of Benzimidazole and Oxadiazole: The final step involves the coupling of the benzimidazole and oxadiazole moieties through an appropriate linker, such as an ethyl group, under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Known for its anticancer properties.
1-(2-ethoxyethyl)-1H-benzo[d]imidazole: Used in the synthesis of various pharmaceuticals.
Properties
Molecular Formula |
C12H12N4O |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-[2-(benzimidazol-1-yl)ethyl]-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H12N4O/c1-9-14-12(15-17-9)6-7-16-8-13-10-4-2-3-5-11(10)16/h2-5,8H,6-7H2,1H3 |
InChI Key |
MIEJUKHBPABUCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CCN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.